Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate
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Overview
Description
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C13H17NO7 It is a derivative of benzoic acid and is characterized by the presence of three methoxy groups and a methoxycarbonylamino group attached to the benzene ring
Mechanism of Action
Target of Action
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is a derivative of methyl 3,4,5-trimethoxybenzoate Related compounds, such as gallic acid and methyl gallates, are known to have significant biological activities .
Mode of Action
It’s worth noting that related compounds are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures .
Biochemical Pathways
Related compounds are known to impact the degradation of key biomolecules including dna, lipids, enzymes, and proteins .
Result of Action
Related compounds are known to protect against the degradation of key biomolecules, which has been linked to degenerative diseases such as aging, cancer, alzheimer’s, and diabetes .
Biochemical Analysis
Biochemical Properties
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . This interaction helps in scavenging free radicals and protecting cells from oxidative damage . Additionally, it may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms . This upregulation helps in enhancing the cell’s ability to combat oxidative stress. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate enzymes that are part of the antioxidant defense system, enhancing the cell’s ability to neutralize reactive oxygen species . These binding interactions and enzyme modulations result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained upregulation of antioxidant genes, providing prolonged protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation . At higher doses, it may cause toxic or adverse effects . For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the oxidative stress response . For example, it may enhance the activity of superoxide dismutase and catalase, enzymes that play a crucial role in neutralizing reactive oxygen species . This interaction helps in maintaining the balance of metabolites and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes . This efficient transport and distribution ensure that the compound reaches its target sites within the cell, exerting its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function . It may be directed to the mitochondria, where it can enhance the organelle’s antioxidant capacity . Additionally, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors . The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Lacks the methoxycarbonylamino group, making it less versatile in certain chemical reactions.
Methyl 2,3,4-trimethoxybenzoate: Differently substituted, leading to variations in chemical reactivity and biological activity.
Methyl 3,4,5-trihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, resulting in different chemical and biological properties.
Uniqueness
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is unique due to the presence of both methoxy and methoxycarbonylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3,4,5-trimethoxy-2-(methoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-17-8-6-7(12(15)20-4)9(14-13(16)21-5)11(19-3)10(8)18-2/h6H,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACYYUWRAZSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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